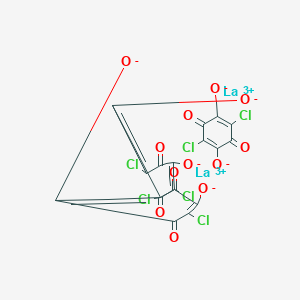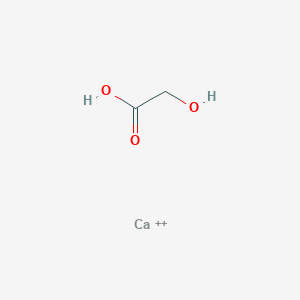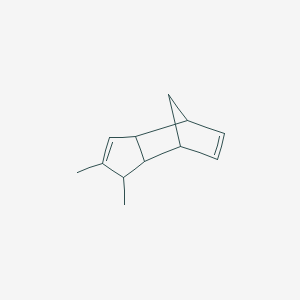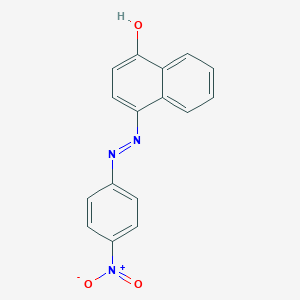
Cerium tin oxide (CeSnO4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cerium tin oxide (CeSnO4) is a ceramic material that has been gaining attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a combination of cerium and tin, which are both rare earth elements. Cerium tin oxide has a high melting point and is known for its excellent thermal stability, electrical conductivity, and optical properties. In
作用机制
The mechanism of action of cerium tin oxide is complex and depends on the specific application. In catalysis, cerium tin oxide acts as a catalyst by providing active sites for the reactants to bind and undergo chemical reactions. In energy storage, cerium tin oxide acts as an electrode material by storing and releasing lithium ions during the charging and discharging cycles. In optoelectronics, cerium tin oxide acts as a transparent conducting oxide by allowing light to pass through while conducting electricity. In biomedical applications, cerium tin oxide can act as a drug delivery system by releasing drugs in a controlled manner, or as a contrast agent by enhancing the contrast in medical imaging.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cerium tin oxide are not well understood, and more research is needed in this area. However, some studies have suggested that cerium tin oxide nanoparticles may have cytotoxic effects on certain cells, such as lung cells and liver cells. Other studies have suggested that cerium tin oxide nanoparticles may have antioxidant properties and can scavenge free radicals in the body.
实验室实验的优点和局限性
One of the main advantages of using cerium tin oxide in lab experiments is its unique properties, such as its high thermal stability, electrical conductivity, and optical properties. This makes it a versatile material that can be used in various applications. However, one of the limitations of using cerium tin oxide in lab experiments is its cost, as rare earth elements are expensive and not readily available.
未来方向
There are many potential future directions for cerium tin oxide research, including:
1. Further exploration of its catalytic activity in various reactions, such as the oxidation of carbon monoxide and the reduction of nitrogen oxides.
2. Investigation of its potential as an electrode material in advanced energy storage systems, such as solid-state batteries.
3. Development of new optoelectronic devices that utilize cerium tin oxide as a transparent conducting oxide.
4. Exploration of its potential as a drug delivery system for targeted and controlled drug release.
5. Investigation of its potential as a contrast agent in medical imaging, such as magnetic resonance imaging (MRI) and computed tomography (CT) scans.
6. Further study of its biochemical and physiological effects, particularly its cytotoxicity and antioxidant properties.
In conclusion, cerium tin oxide is a versatile material with unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications. However, its potential as a catalyst, energy storage material, transparent conducting oxide, drug delivery system, and contrast agent make it an exciting area of research for scientists and engineers.
合成方法
Cerium tin oxide can be synthesized through various methods, including solid-state reaction, co-precipitation, hydrothermal synthesis, and sol-gel method. The solid-state reaction involves heating the cerium oxide and tin oxide at high temperatures to form cerium tin oxide. Co-precipitation involves mixing cerium and tin salts in a solution and then precipitating them using a base. Hydrothermal synthesis involves heating the reactants in a high-pressure vessel at high temperatures and pressures. The sol-gel method involves the formation of a gel-like substance from the reactants, which is then heated to form cerium tin oxide.
科学研究应用
Cerium tin oxide has a wide range of potential applications in various fields, including catalysis, energy storage, optoelectronics, and biomedical applications. In catalysis, cerium tin oxide has been shown to exhibit excellent catalytic activity in various reactions, such as the oxidation of carbon monoxide and the reduction of nitrogen oxides. In energy storage, cerium tin oxide has been studied as an electrode material in lithium-ion batteries due to its high capacity and stability. In optoelectronics, cerium tin oxide has been used as a transparent conducting oxide in solar cells and other electronic devices. In biomedical applications, cerium tin oxide has been explored as a potential drug delivery system and as a contrast agent in medical imaging.
属性
CAS 编号 |
53169-23-6 |
|---|---|
产品名称 |
Cerium tin oxide (CeSnO4) |
分子式 |
Ba.H2-O4-S |
分子量 |
274.83 g/mol |
IUPAC 名称 |
cerium(3+);oxygen(2-);tin(4+) |
InChI |
InChI=1S/Ce.O.Sn/q+3;-2;+4 |
InChI 键 |
OTUHBRHHGINIPS-UHFFFAOYSA-N |
SMILES |
[O-2].[Sn+4].[Ce+3] |
规范 SMILES |
[O-2].[Sn+4].[Ce+3] |
其他 CAS 编号 |
53169-23-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)


